What are the properties of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride?
What are the properties of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride?
The following technical guide details the properties, reactivity, and applications of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride , a specialized bifunctional building block in medicinal chemistry.
CAS No: 949485-81-8 Role: Bifunctional Electrophilic Scaffold for Drug Discovery
Executive Summary
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is a high-value intermediate used primarily in the synthesis of sulfonamide-containing benzamides . Its structural uniqueness lies in its dual electrophilic sites —an acyl chloride and a sulfonyl chloride—positioned on a fluorinated benzene core.
For drug development professionals, this compound offers a "privileged scaffold" architecture.[1] The 2-fluoro group modulates metabolic stability and lipophilicity (Bioisosterism), while the distinct reactivity profiles of the two chloride groups allow for chemoselective functionalization . This enables the sequential introduction of two different nucleophiles (e.g., amines) without the need for intermediate protection steps, streamlining the synthesis of complex library arrays.
Chemical Identity & Physical Properties[2][3]
| Property | Data |
| IUPAC Name | 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride |
| CAS Number | 949485-81-8 |
| Molecular Formula | C₇H₃Cl₂FO₃S |
| Molecular Weight | 257.07 g/mol |
| Physical State | Viscous liquid or low-melting semi-solid (at RT) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |
| Stability | Moisture sensitive (hygroscopic); Store under inert gas (Ar/N₂) at 2–8°C |
Structural Analysis
-
Position 1 (COCl): Highly reactive acyl chloride.[2] Enhanced electrophilicity due to the inductive electron-withdrawing effect of the ortho-fluorine atom.
-
Position 2 (F): Fluorine atom.[3][4][5] Provides metabolic blockage at a common oxidation site and influences the conformation of the benzamide products via intramolecular hydrogen bonding (with the amide NH).
-
Position 5 (SO₂Cl): Sulfonyl chloride.[3][2][5] Less reactive than the acyl chloride towards nucleophilic attack at low temperatures, allowing for temperature-controlled selectivity.
Reactivity Profile & Chemoselectivity[5][8]
The core utility of this compound is defined by the reactivity difference between the acyl chloride (–COCl) and the sulfonyl chloride (–SO₂Cl) .
The Reactivity Hierarchy
Under controlled conditions (low temperature, stoichiometric control), the reactivity order towards nucleophiles (specifically primary and secondary amines) is:
This hierarchy allows researchers to perform one-pot, two-step syntheses.
-
Kinetic Phase: Addition of Amine A at low temperature (-10°C to 0°C) selectively acylates the amine at the carbonyl position.
-
Thermodynamic/Forcing Phase: Addition of Amine B (or heating) drives the sulfonylation reaction at position 5.
Mechanistic Pathway Diagram
The following diagram illustrates the sequential functionalization workflow.
Caption: Chemoselective functionalization pathway.[2] The acyl chloride reacts preferentially under kinetic control, preserving the sulfonyl chloride for a second diversification step.
Synthesis & Manufacturing
The synthesis of 5-(chlorosulfonyl)-2-fluorobenzoyl chloride is typically achieved via chlorosulfonation .
Industrial/Lab Scale Route
-
Starting Material: 2-Fluorobenzoic acid (or 2-fluorobenzoyl chloride).
-
Reagent: Chlorosulfonic acid (
) in excess. -
Conditions:
-
The precursor is treated with chlorosulfonic acid, often with thionyl chloride (
) or phosphorus pentachloride ( ) to ensure full conversion of the carboxylic acid to the acid chloride while simultaneously installing the sulfonyl chloride group via electrophilic aromatic substitution. -
Regiochemistry: The fluorine is an ortho/para director, but the carboxyl group is a meta director. However, in strong acid, the protonated carboxyl group directs meta. The combined directing effects and steric factors strongly favor the 5-position (meta to the acid, para to the fluorine).
-
Experimental Protocol: Selective Amidation
Objective: Synthesize a library of 5-sulfamoyl-2-fluorobenzamides.
Step 1: Acylation (Formation of the Benzamide)
-
Reagents: 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (1.0 equiv), Amine A (0.95 equiv), DIPEA (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Procedure:
-
Dissolve the starting chloride in DCM under Nitrogen atmosphere. Cool to -10°C using an ice/salt bath.
-
Add the solution of Amine A and DIPEA dropwise over 30 minutes. Crucial: Maintain temperature below 0°C to prevent reaction at the sulfonyl site.
-
Stir for 1 hour at 0°C.
-
Checkpoint: TLC or LC-MS should show consumption of Amine A and formation of the mono-amide intermediate. The sulfonyl chloride moiety remains intact.
-
Step 2: Sulfonylation (Formation of the Sulfonamide)
-
Reagents: Amine B (1.2 equiv), Pyridine or Excess Amine B.
-
Procedure:
-
To the reaction mixture from Step 1 (containing the intermediate), add Amine B.
-
Allow the mixture to warm to Room Temperature (20–25°C). If Amine B is sterically hindered or unreactive, heat to 40–50°C .
-
Stir for 2–4 hours.
-
Workup: Quench with dilute aqueous HCl (to remove excess amines), extract with DCM, dry over MgSO₄, and concentrate.
-
Applications in Drug Discovery[1][6][9][10][11]
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The benzamide motif is a common hinge-binding element, while the sulfonamide tail can extend into the solvent-exposed region or hydrophobic pockets.
-
Diuretics & Antihypertensives: Structurally analogous to thiazide-like diuretics which often contain chlorosulfonyl-benzamide cores.
-
Sirtuin Inhibitors: Meta-sulfamoyl benzamides have been identified as potent SIRT2 inhibitors. The 2-fluoro derivative offers improved metabolic stability over the parent compounds.
Data Table: Comparative Electrophilicity
| Functional Group | Reactivity (Relative) | Preferred Nucleophile |
| -COCl (2-Fluoro) | High (+++++) | Primary Amines, Alcohols (0°C) |
| -SO₂Cl (5-Position) | Moderate (+++) | Amines (RT/Heat), Anilines |
| -F (Aryl Fluoride) | Low (+) | SNAr only under extreme forcing conditions |
Safety & Handling (MSDS Highlights)
-
Hazard Class: Corrosive (Skin Corr.[6] 1B), Lachrymator.
-
H-Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7]
-
Water Reactivity: Reacts violently with water to release HCl and HF gases.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and work essentially within a fume hood.
References
-
Chemoselective Synthesis of Sulfamoylbenzamides: Yang, X., et al.[2] "A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues." Beilstein Journal of Organic Chemistry, 2017, 13, 367–375.
-
Fluorine in Medicinal Chemistry: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[4] Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359.
-
Sandmeyer Chlorosulfonylation (Alternative Synthesis): Lannan, K. R., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines." Organic Letters, 2023.
-
Compound Safety Data (Sigma-Aldrich/Merck): Safety Data Sheet for 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride (Analogous Data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 3. 001chemical.com [001chemical.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. 4-(5′,6′-Dimethoxybenzothiazolyl)benzoyl Fluoride and 2-(5′,6′-Dimethoxybenzothiazolyl)benzenesulfonyl Chloride as Sensitive Fluorescence Derivatization Reagents for Amines in High-performance Liquid Chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. 5-Chloro-2-fluorobenzoyl chloride 97 394-29-6 [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
